4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . The reaction conditions typically involve the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, or heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
For industrial production, the Pechmann condensation can be optimized to use green chemistry principles, such as solvent-free conditions and reusable catalysts. Mechanochemical methods, which involve grinding the reactants together in a ball mill, have also been explored for their efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or acetone .
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological effects of 4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Scopoletin (7-Hydroxy-6-methoxy-2H-chromen-2-one): Known for its anti-inflammatory and antioxidant properties.
Umbelliferone (7-Hydroxy-2H-chromen-2-one): Exhibits strong antioxidant and antimicrobial activities.
Hymecromone (7-Hydroxy-4-methyl-2H-chromen-2-one): Used as a choleretic agent to stimulate bile flow.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Eigenschaften
Molekularformel |
C11H10O4 |
---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5,12H,1-2H3 |
InChI-Schlüssel |
HKUZXYFQUQNDJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.